Agn-PC-0jxbe1
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Overview
Description
Agn-PC-0jxbe1 is a chemical compound with the molecular formula C16H12N2O2. It contains 32 atoms, including 12 hydrogen atoms, 16 carbon atoms, 2 nitrogen atoms, and 2 oxygen atoms . The compound features a complex structure with multiple bonds, including aromatic bonds, double bonds, and a triple bond . It also contains functional groups such as a secondary amide, a nitrile, and an aromatic hydroxyl .
Preparation Methods
The synthesis of Agn-PC-0jxbe1 involves several steps. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The synthetic route typically involves the use of reagents that facilitate the formation of the compound’s unique structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Agn-PC-0jxbe1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms .
Scientific Research Applications
Agn-PC-0jxbe1 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development. Additionally, the compound has industrial applications, such as in the production of advanced materials and as a catalyst in chemical processes .
Mechanism of Action
The mechanism of action of Agn-PC-0jxbe1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Agn-PC-0jxbe1 can be compared with other similar compounds based on its structure and chemical properties. Similar compounds include those with analogous functional groups and molecular frameworks. For example, compounds with similar aromatic structures or those containing nitrile and amide groups may exhibit comparable reactivity and applications. Some similar compounds include AGN-PC-0CUK9P and AGN-PC-0BWTZX, which have been studied for their dual inhibitory effects on specific enzymes .
Properties
IUPAC Name |
2-cyano-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c17-11-13(10-12-4-2-1-3-5-12)16(20)18-14-6-8-15(19)9-7-14/h1-10,19H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBLVGZWKVRHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386559 |
Source
|
Record name | AGN-PC-0JXBE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357315-48-1 |
Source
|
Record name | AGN-PC-0JXBE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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